molecular formula C5H8O B120216 4-Pentyn-2-ol CAS No. 2117-11-5

4-Pentyn-2-ol

Cat. No. B120216
CAS RN: 2117-11-5
M. Wt: 84.12 g/mol
InChI Key: JTHLRRZARWSHBE-UHFFFAOYSA-N
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Description

4-Pentyn-2-ol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to several compounds that have been synthesized and investigated, such as 2-oxo-3-pentynoate, which is an inhibitor of the enzyme 4-oxalocrotonate tautomerase , and 4-pentyn-1-ol, which has been used in studies exploring its reactivity in the presence of different catalysts and conditions .

Synthesis Analysis

The synthesis of related compounds to 4-pentyn-2-ol has been reported in the literature. For instance, 2-oxo-3-pentynoate was synthesized and tested as an enzyme inhibitor . Additionally, 4-pentyn-1-ol has been used as a starting material in various catalytic reactions to form cyclic acetals and other cyclic structures . An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid, a precursor to 'clickable' biodegradable polylactide, has also been developed, starting from propargyl alcohol .

Molecular Structure Analysis

The molecular structure of 4-pentyn-2-ol and its derivatives has been a subject of computational studies. For example, the mechanism of cyclic acetal formation from 4-pentyn-1-ol has been investigated using density functional theory calculations . The structural and conformational properties of 4-pentyn-1-ol have been studied by microwave spectroscopy and quantum chemical calculations, revealing several rotameric forms and providing insights into their stability .

Chemical Reactions Analysis

4-Pentyn-2-ol and its analogs participate in various chemical reactions. The compound 2-oxo-3-pentynoate can inactivate enzymes through a Michael addition or enzyme-catalyzed rearrangement . Iridium(I)-catalyzed double hydroalkoxylation , tungsten-catalyzed cycloisomerization , and triethylamine-catalyzed cyclization are some of the reactions that have been studied, demonstrating the versatility of these compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-pentyn-2-ol derivatives have been explored in various contexts. For instance, the electroconductivity of a liquid-crystalline polyacetylene derivative synthesized from a related monomer was examined, showing high anisotropy upon doping with iodine . The reactivity of 4-pentynones in base-promoted reactions has also been investigated, leading to the synthesis of different substituted furans .

Scientific Research Applications

Organotransition Metal-Modified Sugars

Carbohydrate-derived 4-pentyn-1-ols are synthesized from spirocyclic oxirane precursors, reacting with allenylmagnesium bromide. They undergo cycloisomerization with low-valent chromium or tungsten to form spirocyclic 2-oxacyclohexylidene metal complexes (Weyershausen, Nieger, & Dötz, 2000).

Synthesis of Carbocyclic Rings

1-Alkenyl-4-pentyn-1-ol systems, prepared from simple materials, serve as precursors for substituted cyclohept-4-enone derivatives. This process uses microwave-assisted tandem oxyanionic 5-exo cyclization/Claisen rearrangement, showing high stereoselectivity (Li, Kyne, & Ovaska, 2007).

Catalytic Intramolecular Additions

The intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, forming 5- or 6-membered rings, is catalyzed by Cu(I) complexes. These reactions are significant for ether and imine product formation, involving 4-pentyn-1-ol (Pouy et al., 2012).

Computational Studies of Tungsten-Catalyzed Cycloisomerization

Computational studies using density functional theory highlight the role of tungsten carbonyl catalyst in the cycloisomerization of 4-pentyn-1-ol. The catalyst assists in lowering the activation barrier and explains the experimentally observed endo-selectivity in these reactions (Sheng et al., 2002).

Microwave Spectroscopy of 4-Pentyn-1-ol

Microwave spectroscopy and quantum chemical calculations were used to study 4-pentyn-1-ol's structural and conformational properties. These studies found multiple conformers and provided insights into their stability and rotational behaviors (Møllendal, Dreizler, & Sutter, 2007).

[2+2+2]-Cycloaddition in Organic Synthesis

A study on the [2+2+2]-cycloaddition of 4-hydroxy-substituted enediynes, starting from 4-pentyn-1-ol, demonstrates its application in organic synthesis to produce decahydrophenanthrenes (Groth, Richter, & Kalogerakis, 2003).

Safety And Hazards

4-Pentyn-2-ol is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

pent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLRRZARWSHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022175
Record name (+-)-4-Pentyn-2-ol
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Molecular Weight

84.12 g/mol
Source PubChem
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Physical Description

Liquid
Record name Fats and Glyceridic oils, rice bran
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Product Name

4-Pentyn-2-ol

CAS RN

2117-11-5, 68553-81-1
Record name 4-Pentyn-2-ol
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Record name 4-Pentyn-2-ol
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Record name (+-)-4-Pentyn-2-ol
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Record name Pent-4-yn-2-ol
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Record name 4-PENTYN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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